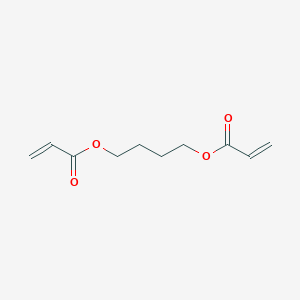

1,4-Butanediol diacrylate

Descripción general

Descripción

1,4-Butanediol diacrylate is a multifunctional crosslinker used in drying technology for paintings, coatings, inks, resins, and adhesives . It serves as an intermediate product for polymer synthesis in the chemical industry . It is also used in crafting polyurethanes, polyacrylates, and polyimides . Upon heating, it polymerizes to form a stable cross-linked network by reacting its acrylate groups with other molecules, including amines and alcohols .

Synthesis Analysis

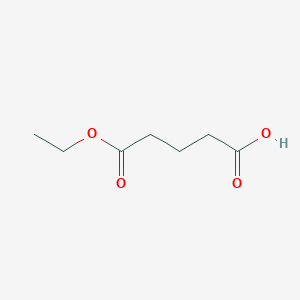

This compound can be synthesized from 1,4-anhydroerythritol and hydrogen . A physical mixture of ReOx–Au/CeO2 and carbon-supported rhenium catalysts effectively converted 1,4-anhydroerythritol to 1,4-butanediol with H2 as a reductant . Another method involves using acrylic acid and 1,4-butanediol with a synthetic solid acid catalyst .

Molecular Structure Analysis

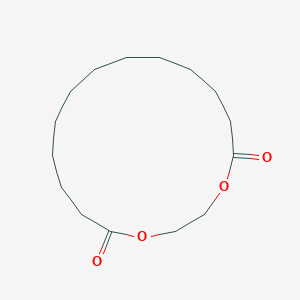

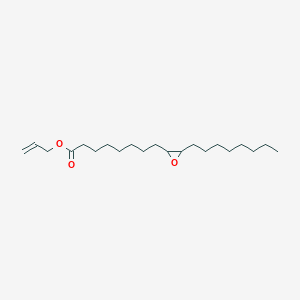

The molecular formula of this compound is C10H14O4 .

Chemical Reactions Analysis

Upon heating, this compound polymerizes to form a stable cross-linked network by reacting its acrylate groups with other molecules, including amines and alcohols .

Physical And Chemical Properties Analysis

This compound has a molar mass of 198.22 g/mol . It has a density of 1.051 g/mL at 25 °C (lit.) . The melting point is -7°C , and the boiling point is 83 °C/0.3 mmHg (lit.) . It is immiscible with water , and its refractive index is n20/D 1.456 (lit.) .

Aplicaciones Científicas De Investigación

Síntesis de Polímeros

El 1,4-Butanediol diacrylate se utiliza como producto intermedio para la síntesis de polímeros en la industria química . Es el principal material utilizado para fabricar poliuretanos, poliacrilatos y poliimidas .

Fotopolmerización

Este compuesto tiene una viscosidad relativamente baja y se somete a fotopolmerización, iniciada por radiación UV . Esta propiedad lo hace útil en varias aplicaciones donde se requiere curado UV.

Tecnología de Secado

El this compound se utiliza en tecnología de secado para pinturas, recubrimientos, tintas, resinas y adhesivos . Su capacidad de formar rápidamente una estructura sólida al exponerse a ciertas condiciones lo hace valioso en estas aplicaciones.

Nanomateriales y Nanocompuestos

Se utiliza para generar nanomateriales poliméricos y nanocompuestos . Estos materiales tienen propiedades únicas y se utilizan en una variedad de campos, desde la electrónica hasta la medicina.

Ingeniería de Tejidos

El this compound se puede utilizar para sintetizar hidrogelos de unión conjunta con buena resistencia mecánica. Estos hidrogelos se pueden utilizar como materiales de andamiaje en la ingeniería de tejidos óseos como biomiméticos para tejidos naturales .

Sistemas de Liberación de Fármacos

Los mismos hidrogelos mencionados en la ingeniería de tejidos también se pueden utilizar en sistemas de liberación de fármacos . El hidrogel puede encapsular el fármaco y liberarlo de forma controlada.

Compuestos Dentales

El this compound se puede utilizar para preparar recubrimientos antifouling para compuestos dentales . Esto ayuda a mejorar la longevidad y el rendimiento de las restauraciones dentales.

Adhesivos y Sellantes Curables con UV

Debido a su capacidad de sufrir fotopolmerización, el this compound se utiliza en adhesivos y sellantes curables con UV . Estos materiales se curan rápidamente al exponerse a la luz UV, lo que los hace útiles en una variedad de aplicaciones industriales.

Safety and Hazards

1,4-Butanediol diacrylate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute dermal toxicity, causes skin corrosion/irritation, serious eye damage/eye irritation, skin sensitization, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Direcciones Futuras

Mecanismo De Acción

Target of Action

1,4-Butanediol diacrylate (BDDA) is a multifunctional crosslinking agent . It primarily targets functional groups on polymer chains . The compound’s role is to form covalent bonds between these chains, creating a three-dimensional network .

Mode of Action

BDDA interacts with its targets through a process known as photopolymerization, which is initiated by UV radiation . This interaction results in the formation of covalent bonds between polymer chains, leading to the creation of a three-dimensional network .

Biochemical Pathways

The biochemical pathways affected by BDDA are primarily related to polymer synthesis . The compound’s action can influence the flexibility and elasticity of the resulting materials . .

Pharmacokinetics

It’s known that bdda has a relatively low viscosity , which could potentially influence its bioavailability.

Result of Action

The primary result of BDDA’s action is the formation of a three-dimensional network within polymer materials . This contributes to the flexibility and elasticity of the cured materials . BDDA is used in various applications, including optical films, 3D printing, tissue engineering, dental composites, UV-curable adhesives, and sealants .

Action Environment

The action of BDDA is influenced by environmental factors such as light and temperature. Specifically, the compound undergoes photopolymerization when exposed to UV radiation . Additionally, the compound is stable under normal storage conditions (2-8°C) . .

Análisis Bioquímico

Biochemical Properties

1,4-Butanediol diacrylate interacts with functional groups on polymer chains, forming covalent bonds between the chains and creating a three-dimensional network . This crosslinking process enhances the mechanical strength, thermal stability, and chemical resistance of the resulting polymer .

Cellular Effects

It is known that repeated or prolonged exposure to this compound may result in the erosion of teeth, inflammatory and ulcerative changes in the mouth, and necrosis . Bronchial irritation, with cough, and frequent attacks of bronchial pneumonia may ensue .

Molecular Mechanism

The molecular mechanism of this compound involves reacting with functional groups on polymer chains, forming covalent bonds between the chains, and creating a three-dimensional network . This crosslinking process enhances the mechanical strength, thermal stability, and chemical resistance of the resulting polymer .

Temporal Effects in Laboratory Settings

It is known that this compound has a relatively low viscosity and undergoes photopolymerization, initiated by UV radiation .

Metabolic Pathways

This compound is metabolized through a process that involves the conversion of this compound to 4-hydroxybutyrate . The resulting 4-hydroxybutyrate can be metabolized through three possible pathways: (i) oxidation to succinate, (ii) CoA activation and subsequent oxidation to succinyl-CoA, and (iii) beta oxidation to glycolyl-CoA and acetyl-CoA .

Transport and Distribution

It is known that this compound is a low viscosity, difunctional monomer offering high solvency .

Propiedades

IUPAC Name |

4-prop-2-enoyloxybutyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O4/c1-3-9(11)13-7-5-6-8-14-10(12)4-2/h3-4H,1-2,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHWGFJBTMHEZME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCCCCOC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25067-24-7, 110911-62-1, 52277-33-5 | |

| Record name | 2-Propenoic acid, 1,1′-(1,4-butanediyl) ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25067-24-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Poly(oxy-1,4-butanediyl), α-(1-oxo-2-propen-1-yl)-ω-[(1-oxo-2-propen-1-yl)oxy]-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110911-62-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Poly(oxy-1,4-butanediyl), α-(1-oxo-2-propen-1-yl)-ω-[(1-oxo-2-propen-1-yl)oxy]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52277-33-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6044779 | |

| Record name | 1,4-Butanediol diacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2-Propenoic acid, 1,1'-(1,4-butanediyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS RN |

1070-70-8, 31442-13-4, 52277-33-5 | |

| Record name | 1,4-Butanediol, diacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1070-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanediol diacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001070708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, diester with butanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031442134 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 1,1'-(1,4-butanediyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, diester with butanediol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Poly(oxy-1,4-butanediyl), .alpha.-(1-oxo-2-propen-1-yl)-.omega.-[(1-oxo-2-propen-1-yl)oxy]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Butanediol diacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-butanediyl diacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.709 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Poly(oxy-1,4-butanediyl), a-(1-oxo-2-propenyl)-#-[(1-oxo-2-propenyl)oxy]- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAMETHYLENE GLYCOL DIACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53P6JR1A3R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.